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molecular formula C6H4Cl3NO B8400085 3,4-Dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride CAS No. 848500-48-1

3,4-Dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride

Cat. No. B8400085
M. Wt: 212.5 g/mol
InChI Key: KMRITLBIYXWLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

A solution of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (Intermediate 3) in 50 ml SOCl2 was heated at reflux for 30 min. Solvent was removed and the residue was dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([OH:11])=O.O=S(Cl)[Cl:14]>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([Cl:14])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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